molecular formula C8H15NO2 B2708759 Methyl 2-(pyrrolidin-2-yl)propanoate CAS No. 1487744-67-1

Methyl 2-(pyrrolidin-2-yl)propanoate

Cat. No. B2708759
CAS RN: 1487744-67-1
M. Wt: 157.213
InChI Key: DZKNTHMQXGPHLM-UHFFFAOYSA-N
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Description

“Methyl 2-(pyrrolidin-2-yl)propanoate” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is also known by its IUPAC name, methyl 2-methyl-2-(2-pyrrolidinyl)propanoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2/c1-6(8(10)11-2)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3 . This indicates the presence of a pyrrolidine ring in the structure .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at temperatures below -10°C .

Scientific Research Applications

Pyrrolidine Derivatives and Spectroscopic Identification

Methyl 2-(pyrrolidin-2-yl)propanoate, as part of the broader family of pyrrolidine derivatives, is notable for its inclusion in spectroscopic studies aimed at identifying and characterizing novel compounds. Nycz et al. (2016) explored the identification of three novel cathinones, including derivatives closely related to this compound, using a combination of GC-MS, IR, NMR, and single crystal X-ray diffraction methods. Their research emphasizes the diagnostic value of NMR spectroscopy in recognizing methyl, N-methyl, and carbonyl groups, underscoring the compound's relevance in forensic science and drug analysis Nycz, J., Paździorek, T., Małecki, G., & Szala, M., 2016.

Catalytic Applications in Organic Synthesis

The utility of pyrrolidine-based catalysts in organic synthesis is another area of interest. Singh et al. (2013) demonstrated the efficiency of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative related to this compound, in catalyzing the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This research highlights the potential of pyrrolidine derivatives in facilitating high-yield, stereoselective synthesis of γ-nitro carbonyl compounds, offering valuable insights for the development of new organic synthesis methodologies Singh, K., et al., 2013.

Safety and Hazards

“Methyl 2-(pyrrolidin-2-yl)propanoate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The pyrrolidine ring, a key component of “Methyl 2-(pyrrolidin-2-yl)propanoate”, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(pyrrolidin-2-yl)propanoate are currently unknown . The compound’s effects on these pathways and their downstream effects would provide valuable insights into its mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.

properties

IUPAC Name

methyl 2-pyrrolidin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(8(10)11-2)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKNTHMQXGPHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1487744-67-1
Record name methyl 2-(pyrrolidin-2-yl)propanoate
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